3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Overview
Description
3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolo-thiadiazine core, followed by the introduction of the chlorodifluoromethyl and difluorophenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorodifluoromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the chlorodifluoromethyl group could yield a variety of substituted derivatives.
Scientific Research Applications
3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Nitrofurans: Compounds containing a nitrofuran moiety, used as antibacterial agents.
Uniqueness
3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
(7Z)-3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10ClF4N5O3S/c23-22(26,27)20-28-29-21-31(20)30-19(15-7-3-12(24)9-16(15)25)18(36-21)10-14-6-8-17(35-14)11-1-4-13(5-2-11)32(33)34/h1-10H/b18-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABBUMPVZFRSFW-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=NN4C(=NN=C4S3)C(F)(F)Cl)C5=C(C=C(C=C5)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=NN4C(=NN=C4S3)C(F)(F)Cl)C5=C(C=C(C=C5)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10ClF4N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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